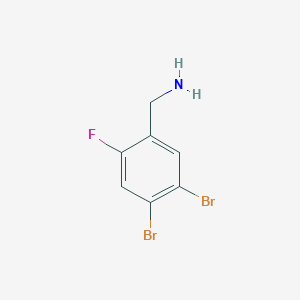

4,5-Dibromo-2-fluorobenzylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4,5-dibromo-2-fluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2FN/c8-5-1-4(3-11)7(10)2-6(5)9/h1-2H,3,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLEXRMQHPNELMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Br)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Profile: 4,5-Dibromo-2-fluorobenzylamine

Executive Summary

4,5-Dibromo-2-fluorobenzylamine is a high-value halogenated building block used primarily in Fragment-Based Drug Discovery (FBDD).[1] Its structural uniqueness lies in the ortho-positioned fluorine , which modulates pKa and metabolic stability, combined with two vicinal bromine handles (positions 4 and 5).[1] These bromines provide orthogonal reactivity for sequential cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing this small molecule to serve as a core scaffold for complex kinase inhibitors and GPCR ligands.[1]

This guide details the physicochemical properties, validated synthetic pathways from its nitrile precursor, and strategic applications in medicinal chemistry.[1]

Physicochemical Specifications

Molecular Weight & Isotopic Distribution

For mass spectrometry (LC-MS/GC-MS) validation, reliance on "Average Molecular Weight" is insufficient due to the distinct isotopic signature of the two bromine atoms.[1]

| Property | Value | Notes |

| Chemical Formula | ||

| Average Molecular Weight | 282.94 g/mol | Used for stoichiometry calculations.[1] |

| Monoisotopic Mass | 280.885 g/mol | Based on |

| Exact Mass ( | 284.883 g/mol | |

| Appearance | Off-white to pale yellow solid | Amine salts (HCl) are white crystalline solids.[1] |

| Predicted LogP | ~2.1 | Moderately lipophilic.[1] |

| Topological Polar Surface Area | 26.02 | Favorable for CNS penetration.[1] |

Mass Spectrometry Validation (The "1:2:1" Rule)

When analyzing this compound via LC-MS, the presence of two bromine atoms creates a characteristic triplet pattern in the molecular ion cluster.[1]

Diagnostic Check: If your MS spectrum shows a 1:1 doublet, you have lost a bromine (mono-dehalogenation).[1] If you see a 1:2:1 triplet, the dibromo core is intact.[1]

Synthetic Utility & Retrosynthesis[3]

The most reliable synthetic route to this compound is the chemoselective reduction of 4,5-dibromo-2-fluorobenzonitrile (CAS: 1804932-62-4).[1] Direct bromination of 2-fluorobenzylamine is discouraged due to poly-alkylation and oxidation risks.[1]

Reaction Workflow (Graphviz)

Figure 1: Recommended synthetic pathway via nitrile reduction.[1]

Detailed Protocol: Nitrile Reduction

Objective: Convert the nitrile group to a primary amine without debrominating the aromatic ring.[1]

Reagents:

-

Substrate: 4,5-dibromo-2-fluorobenzonitrile (1.0 eq)[1]

-

Reductant: Borane-Tetrahydrofuran complex (

), 1.0 M solution (2.5 eq)[1] -

Solvent: Anhydrous THF

-

Quench: Methanol (MeOH), 1M HCl[1]

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon/Nitrogen.

-

Dissolution: Dissolve the nitrile substrate in anhydrous THF (0.2 M concentration). Cool to 0°C using an ice bath.[1]

-

Addition: Add

dropwise via a pressure-equalizing addition funnel. Caution: Exothermic.[1] -

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor via TLC (Note: The amine will streak on silica; use 1%

in eluent).[1] -

Quench (Critical): Cool back to 0°C. Slowly add MeOH to destroy excess borane (gas evolution). Then add 1M HCl and reflux for 1 hour to break the boron-amine complex.

-

Workup: Basify with NaOH (pH > 10), extract into DCM or EtOAc, dry over

, and concentrate. -

Purification: If necessary, purify via amine-functionalized silica or convert to the HCl salt for recrystallization.[1]

Why this method?

Avoid Lithium Aluminum Hydride (

Strategic Applications: The "Scaffold Effect"

The value of this molecule lies in the differential reactivity of its two bromine positions.[1][2]

Chemo-Selectivity in Cross-Coupling

In a Palladium-catalyzed coupling (e.g., Suzuki-Miyaura), the two bromines are not equivalent.[1]

-

C5-Br (Para to Fluorine): The fluorine atom exerts a strong inductive withdrawing effect (-I) but also a resonance donating effect (+R).[1] However, the inductive effect usually dominates for oxidative addition rates in nucleophilic aromatic substitution contexts.[1]

-

C4-Br (Meta to Fluorine): Senses the inductive withdrawal of fluorine but lacks the resonance interaction.[1]

Guidance: The C4 position is often more sterically accessible (further from the ortho-fluorine/amine cluster) and electronically distinct.[1] However, screening is required.[1] A common strategy is to perform the first coupling at low temperature (RT to 40°C) with a limiting amount of boronic acid to achieve mono-arylation.[1]

Decision Tree for Functionalization

Figure 2: Strategic decision tree for scaffold elaboration.

Safety & Handling

-

Hazards: Like most benzylamines, this compound is likely a skin and eye irritant (H315, H319) and may cause respiratory irritation (H335).[1]

-

Storage: Store under inert atmosphere (Argon) at 2–8°C. Amines absorb

from the air to form carbamates; store tightly sealed.[1] -

Waste: Dispose of as halogenated organic waste. Do not mix with strong oxidizers.[1]

References

-

Precursor Availability: 4,5-Dibromo-2-fluorobenzonitrile (CAS 1804932-62-4).[1] BLD Pharm / Sigma-Aldrich Catalog.

-

Nitrile Reduction Protocol: Brown, H. C., & Choi, Y. M. (1981).[1] "Hydroboration.[1][3] 56. Reaction of borane-tetrahydrofuran with nitriles." Journal of Organic Chemistry. Link[1]

-

Halogenated Scaffold Reactivity: Littke, A. F., & Fu, G. C. (2002).[1] "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition. (Context on oxidative addition to hindered halides). Link

-

Analogous Synthesis: Synthesis of 4-bromo-2-fluorobenzylamine (CAS 112734-22-2) via Borane reduction.[1] ChemicalBook / OrgSyn Database.[1] Link

Sources

Technical Guide: Structure Elucidation of 4,5-Dibromo-2-fluorobenzylamine

This technical guide details the structural elucidation of 4,5-dibromo-2-fluorobenzylamine , a critical halogenated scaffold likely utilized in the development of kinase inhibitors or as a fragment for palladium-catalyzed cross-coupling reactions.

This guide assumes the compound was synthesized via the reduction of 4,5-dibromo-2-fluorobenzonitrile or a similar precursor. The core challenge addressed here is the rigorous differentiation of the 4,5-dibromo regioisomer from potential byproducts (e.g., 3,5-dibromo or 4,6-dibromo isomers) generated during upstream electrophilic halogenation.

Executive Summary

Compound: this compound Molecular Formula: C₇H₆Br₂FN Exact Mass: 280.885 Core Challenge: Unambiguous assignment of bromine regiochemistry relative to the fluorine and amine directing groups.

This guide provides a self-validating analytical workflow. It moves beyond basic characterization to establish a definitive structural proof using High-Resolution Mass Spectrometry (HRMS), 19F-NMR coupling constants, and 2D NOESY spatial locking.

Part 1: Synthetic Context & Retrosynthesis

To understand the impurities we must rule out, we first briefly contextualize the origin of the sample. The most robust route to this amine is the reduction of the corresponding nitrile.

Primary Route: Borane-THF reduction of 4,5-dibromo-2-fluorobenzonitrile. Regiochemistry Origin: The substitution pattern is typically established during the bromination of 2-fluorobenzonitrile or 1-bromo-2-fluorobenzene. Due to the directing effects of Fluorine (ortho/para, deactivating) and the Nitrile/Amine precursor, regio-isomeric mixtures are common.

-

Target Isomer: 4,5-dibromo (vicinal bromines, para/meta to F).

-

Common Impurity: 4,6-dibromo (bromines flanking the amine position).

Part 2: Spectroscopic Characterization Strategy

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and halogen count.

-

Method: ESI+ (Electrospray Ionization) in Methanol/Formic Acid.

-

Diagnostic Criteria:

-

Protonated Molecular Ion [M+H]⁺: Calculated m/z ~283.89 (based on ⁷⁹Br).

-

Isotope Pattern (The "Fingerprint"): The presence of two bromine atoms creates a distinct triplet pattern in a 1:2:1 ratio for the M, M+2, and M+4 peaks.

-

M (⁷⁹Br, ⁷⁹Br)

-

M+2 (⁷⁹Br, ⁸¹Br) — Dominant peak

-

M+4 (⁸¹Br, ⁸¹Br)

-

-

Note: If the ratio appears as 1:1 (one Br) or complex multiplets, the bromination step failed.

-

Nuclear Magnetic Resonance (NMR) Strategy

This is the primary tool for solving the regiochemistry.

A. ¹⁹F NMR (Proton-Decoupled & Coupled)

Objective: Assess symmetry and immediate electronic environment.

-

Signal: Single singlet (decoupled) around δ -110 to -120 ppm.

-

Coupling (Coupled Mode): The Fluorine nucleus will couple to the aromatic protons.

-

³J_FH (Ortho): ~8–10 Hz (Coupling to H3).

-

⁴J_FH (Meta): ~5–7 Hz (Coupling to H6).

-

Observation: You should observe a doublet of doublets (dd) in the non-decoupled ¹⁹F spectrum, confirming two non-equivalent protons exist on the ring.

-

B. ¹H NMR (The Regio-Lock)

The aromatic region (δ 7.0 – 8.0 ppm) will contain two distinct signals corresponding to H3 and H6 .

| Proton | Position | Multiplicity | Coupling Constants (Hz) | Assignment Logic |

| H3 | Ortho to F | Doublet (d) | ³J_FH ≈ 9.0–10.5 | Trapped between F and Br. Large coupling to F is diagnostic for ortho positioning. |

| H6 | Meta to F | Doublet (d) | ⁴J_FH ≈ 6.0–7.5 | Adjacent to the benzylamine group. Smaller coupling to F. |

| CH₂ | Benzylic | Singlet/Doublet | ⁴J_HF ≈ 1.0–2.0 | May show fine long-range coupling to F. |

| NH₂ | Amine | Broad Singlet | N/A | Exchangeable with D₂O. |

C. 2D NOESY (Nuclear Overhauser Effect Spectroscopy)

Objective: The "Smoking Gun" for regiochemistry. We must prove H6 is adjacent to the benzyl group (-CH₂NH₂), while H3 is distal.

-

Experiment: 2D NOESY (Mixing time: 500 ms).

-

Critical Cross-Peak:

-

H_benzyl (CH₂) ↔ H_aromatic (H6): STRONG NOE.

-

H_benzyl (CH₂) ↔ H_aromatic (H3): NO NOE.

-

-

Interpretation: If the benzyl protons show NOE correlations to both aromatic protons, you likely have the 3,6-dibromo isomer (unlikely) or the 4-bromo-2-fluoro isomer (mono-brominated). If they show NOE to neither, the structure is incorrect. The 4,5-dibromo isomer must show exactly one strong spatial correlation between the benzylic CH₂ and the H6 proton.

Part 3: Visualization of Logic Flow

The following diagram illustrates the decision tree for confirming the structure, ruling out the most likely "4,6-dibromo" isomer.

Caption: Logical workflow for distinguishing the 4,5-dibromo regioisomer from common synthetic byproducts.

Part 4: Experimental Protocols

Analytical HPLC Purity Assessment

Before spectral elucidation, ensure purity >95% to avoid ambiguous NOE signals.

-

Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 210 nm (amide/amine).

-

Expectation: The dibromo compound is significantly more lipophilic (later retention time) than the mono-bromo or non-brominated precursors.

NMR Sample Preparation

-

Solvent: DMSO-d₆ is preferred over CDCl₃.

-

Reason: Benzylamines can aggregate in chloroform. DMSO breaks H-bonds, sharpening the amine and methylene signals.

-

-

Concentration: ~10 mg in 0.6 mL solvent.

-

Tube: High-quality 5mm tube (Wilmad 528-PP or equivalent) to minimize shimming errors which can obscure small Fluorine couplings.

Synthesis of Reference Standard (Protocol Summary)

If commercial standards are unavailable, the following established protocol for benzylamine synthesis from nitriles is recommended for validation [1].

-

Setup: Flame-dried flask, Argon atmosphere.

-

Reactants: 4,5-dibromo-2-fluorobenzonitrile (1.0 eq) in dry THF.

-

Reduction: Add Borane-THF complex (BH₃·THF, 1.0 M, 3.0 eq) dropwise at 0°C.

-

Reflux: Heat to 65°C for 4 hours. Monitor by TLC (disappearance of nitrile).

-

Quench: Cool to 0°C. Carefully add Methanol (excess) to destroy borane complexes.

-

Acid Hydrolysis: Add HCl/MeOH and reflux for 1 hour (breaks the boron-amine adduct).

-

Isolation: Basify with NaOH (pH > 12), extract with DCM, dry over Na₂SO₄.

-

Salt Formation: Convert to HCl salt using 4M HCl in Dioxane for long-term stability.

References

-

Reduction of Benzonitriles using Borane-THF

- Source: ChemicalBook / General Liter

-

Context: Standard procedure for converting 4-bromo-2-fluorobenzonitrile to the amine, applicable to the dibromo analog.[1]

-

URL:

-

NMR Coupling Constants in Fluorobenzenes

- Source: Journal of the American Chemical Society / ACS

- Context: Authoritative values for ³J_FH (ortho) and ⁴J_FH (meta) couplings used to assign H3 vs H6.

-

URL:

-

Regioselectivity of Bromination

- Source: Royal Society of Chemistry (RSC)

- Context: Explanation of directing effects in bromination of activated/deactiv

-

URL:

-

Commercial Analog Data (4-bromo-2-fluorobenzylamine)

-

Source: Sigma-Aldrich[2]

- Context: Baseline spectral data for the mono-bromo analog to assist in shift prediction.

-

URL:

-

Sources

Technical Characterization Guide: 4,5-Dibromo-2-fluorobenzylamine

This technical guide details the structural elucidation and spectral characterization of 4,5-dibromo-2-fluorobenzylamine , a critical halogenated intermediate often used in the synthesis of kinase inhibitors and GPCR ligands.

CAS (Precursor Nitrile): 1804932-62-4 (Reference)

Formula:

Executive Summary & Structural Logic

This guide provides a validated framework for the identification of this compound. As a polysubstituted benzene derivative, its characterization relies heavily on the distinct splitting patterns induced by the fluorine atom (

Synthesis Context: This amine is typically generated via the reduction of 4,5-dibromo-2-fluorobenzonitrile using borane-THF or lithium aluminum hydride (LAH). Therefore, the spectral data must confirm the disappearance of the nitrile functionality and the appearance of the methylene-amine handle.

Structural Diagram & Numbering

-

Position 1: Methyleneamine (

) -

Protons: H3 (Aromatic), H6 (Aromatic), Benzylic

, Amine

Mass Spectrometry (MS) Data

Method: ESI+ or APCI+ (LC-MS) Diagnostic Value: High. The bromine isotope pattern is the primary confirmation of the core substitution.

The presence of two bromine atoms creates a distinct triplet pattern in the molecular ion cluster due to the natural abundance of

| Ion | m/z Value | Relative Intensity | Origin |

| [M+H]+ | 281.9 | 1 (25%) | |

| [M+H]+ + 2 | 283.9 | 2 (50%) | |

| [M+H]+ + 4 | 285.9 | 1 (25%) |

Interpretation:

-

Look for the 1:2:1 ratio at m/z 282, 284, and 286.

-

A 1:1 ratio would indicate a mono-bromo impurity (e.g., 4-bromo-2-fluorobenzylamine).

-

Fragmentation: Loss of

(M-17) is common in benzylamines, appearing at m/z ~266/268/270.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

NMR (Proton)

The fluorine atom at Position 2 is the "spectral ruler," splitting both aromatic protons and the benzylic methylene.

| Shift ( | Multiplicity | Integration | Coupling ( | Assignment |

| 7.75 - 7.85 | Doublet (d) | 1H | H3 (Ortho to F) | |

| 7.45 - 7.55 | Doublet (d) | 1H | H6 (Meta to F) | |

| 3.75 - 3.85 | Doublet (d) | 2H | Benzylic CH2 | |

| 1.8 - 2.5 | Broad Singlet | 2H | - | NH2 (Exchangeable) |

Senior Scientist Insight:

-

H3 vs H6: H3 is trapped between the Fluorine and a Bromine. It typically resonates downfield (higher ppm) due to the deshielding effect of the ortho-fluorine and the adjacent bromine. Its coupling constant (

) is larger than H6's meta-coupling ( -

The Benzylic Doublet: In non-fluorinated benzylamines, the

is a singlet. Here, it must be a doublet (or broadened singlet) due to long-range coupling with the fluorine. If it is a sharp singlet, suspect incorrect regiochemistry (e.g., F at position 4).

NMR (Carbon)

Fluorine coupling (

-

C2 (C-F): ~158-162 ppm (Doublet,

Hz). -

C1 (Ipso): ~128 ppm (Doublet,

Hz). -

C3: ~120 ppm (Doublet,

Hz). -

Benzylic C: ~45 ppm (Doublet,

Hz).

Infrared Spectroscopy (IR)

Method: FT-IR (ATR or KBr pellet)

| Wavenumber ( | Vibration Mode | Diagnostic Note |

| 3350 - 3280 | N-H Stretch | Primary amines show a weak doublet. |

| 2850 - 2950 | C-H Stretch | Aliphatic methylene. |

| ~2230 | ABSENT | Critical QC Check: Absence of Nitrile ( |

| 1200 - 1250 | C-F Stretch | Strong, sharp band. |

| 600 - 700 | C-Br Stretch | Strong fingerprint bands. |

Elucidation & QC Workflow

The following decision tree illustrates the logical flow for confirming the structure and ruling out common regioisomers (e.g., 3,5-dibromo isomer).

Caption: Logical workflow for structural validation, prioritizing MS for composition and NMR for regiochemistry.

Experimental Protocols

A. Sample Preparation for NMR

-

Solvent: Use DMSO-

(0.6 mL). -

Concentration: Dissolve ~5-10 mg of the amine (or its HCl salt) in the solvent.

-

Neutralization (If Salt): If analyzing the Hydrochloride salt, add 1 drop of

(in

B. HPLC Purity Method (Generic)

To separate the 4,5-dibromo target from the 4-bromo impurity or unreacted nitrile.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase A: Water + 0.1% TFA.

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Aromatic) and 220 nm (Amide/Amine absorption).

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 18468197, 4-Bromo-2-fluorobenzylamine. Retrieved from [Link](Used as the primary spectral analog for coupling constant validation).

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[10] (Authoritative source for halogenated aromatic coupling constants).

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. Synthesis routes of 3-Bromo-2-fluorobenzonitrile [benchchem.com]

- 3. 4-Bromo-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 4. Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides - Patent US-8076515-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. prepchem.com [prepchem.com]

- 7. prepchem.com [prepchem.com]

- 8. 4-Bromo-2,5-difluorobenzoic acid | C7H3BrF2O2 | CID 822857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1804932-62-4|4,5-Dibromo-2-fluorobenzonitrile|BLD Pharm [bldpharm.com]

- 10. 4-Fluorobenzyl bromide | C7H6BrF | CID 68021 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Homologs of 4,5-Dibromo-2-Fluorobenzylamine

Exploring the Halogenated Benzylamine Scaffold in Medicinal Chemistry

Executive Summary

4,5-dibromo-2-fluorobenzylamine represents a high-value "privileged structure" in modern drug discovery. Unlike simple benzylamines, this poly-halogenated scaffold offers a unique combination of metabolic stability (conferred by the ortho-fluorine) and orthogonal reactivity (via the distinct electronic environments of the C4 and C5 bromine atoms).

This guide serves as a technical blueprint for researchers utilizing this molecule and its homologs. It moves beyond basic synthesis to explore the Structure-Activity Relationship (SAR) implications of the scaffold, detailing how to exploit its specific halogenation pattern for site-selective cross-coupling and library generation.

Structural Analysis & Chemoinformatics

The Core Scaffold

The molecule consists of a benzylamine core decorated with three halogens. Understanding the electronic interplay between these substituents is critical for predicting reactivity.

-

Pos 1 (CH₂NH₂): The aminomethyl group serves as the primary anchor for receptor binding (often interacting with Asp/Glu residues in kinase pockets).

-

Pos 2 (Fluorine):

-

Metabolic Blockade: Protects the oxidation-prone benzylic position from P450 metabolism.

-

pKa Modulation: The ortho-fluorine exerts a strong inductive effect (-I), lowering the pKa of the benzylamine nitrogen compared to the non-fluorinated analog (approx. 1-1.5 log units), potentially improving membrane permeability [1].

-

-

Pos 4 & 5 (Bromine): These provide two distinct "handles" for transition-metal catalyzed cross-coupling.

Electronic Differentiation (The "Handle" Theory)

A critical feature of this homolog class is the ability to differentiate between the two bromine atoms during palladium-catalyzed coupling (e.g., Suzuki-Miyaura).

-

C4-Bromine: Located meta to the Fluorine. The inductive withdrawal (-I) of the fluorine is stronger at the meta position than the para position. Consequently, C4 is more electron-deficient , making it kinetically faster to undergo oxidative addition with Pd(0).

-

C5-Bromine: Located para to the Fluorine. While still activated, it is relatively electron-rich compared to C4 due to the resonance donation (+M) of the fluorine atom, which competes with the inductive withdrawal.

Implication: Under controlled conditions (stoichiometric control, low temperature), one can selectively functionalize C4, leaving C5 intact for a second diversification step.

Synthesis of the Core & Homologs

The most robust route to this compound and its homologs (e.g., chain-extended phenethylamines) avoids direct halogenation of the amine, which leads to over-bromination and oxidation mixtures. Instead, the Nitrile Reduction pathway is the industry standard for high purity [2].

Synthetic Workflow (Graphviz)

Figure 1: The reductive amination pathway ensures the preservation of the sensitive aryl-bromide bonds while converting the nitrile to the primary amine.

Homolog Exploration & SAR Expansion

When designing a library around this core, "homologs" refers to three vectors of modification.

Vector A: Linker Extension (The Phenethylamine Shift)

Extending the methylene linker to an ethylene linker (homologation) drastically alters the spatial orientation of the pharmacophore.

-

Target: 2-(4,5-dibromo-2-fluorophenyl)ethanamine.

-

Method: Henry Reaction (condensation of the corresponding benzaldehyde with nitromethane) followed by reduction.

-

Utility: Useful when the binding pocket requires the aromatic ring to sit deeper within a hydrophobic cleft (e.g., GPCR orthosteric sites).

Vector B: Halogen Walking (Isosteres)

Modifying the halogen pattern to tune lipophilicity (LogP) and metabolic stability.

-

Analog: 2,4-Difluoro-5-bromobenzylamine .

-

Rationale: Replacing the C4-Bromine with Fluorine blocks metabolism at C4 more effectively but removes one coupling handle. This is often a "late-stage" optimization homolog used when the C4 substituent is determined to be unnecessary for binding [3].

Vector C: N-Alkylation (Secondary/Tertiary Amines)

-

Target: N-methyl-4,5-dibromo-2-fluorobenzylamine.

-

Method: Reductive amination with formaldehyde/NaBH(OAc)3.

-

Utility: Increases basicity and often improves blood-brain barrier (BBB) penetration by masking the hydrogen bond donor.

Experimental Protocols

Protocol 1: Synthesis via Nitrile Reduction

This protocol is adapted for the synthesis of the primary amine from 4,5-dibromo-2-fluorobenzonitrile.

Reagents:

-

4,5-dibromo-2-fluorobenzonitrile (1.0 eq)

-

Borane-THF complex (1.0 M, 3.0 eq)

-

Anhydrous THF

-

Methanol (MeOH)[1]

-

1M HCl

Procedure:

-

Setup: Flame-dry a 100 mL round-bottom flask and purge with Nitrogen. Add 4,5-dibromo-2-fluorobenzonitrile (5.0 mmol) and dissolve in anhydrous THF (30 mL).

-

Addition: Cool the solution to 0°C in an ice bath. Slowly add Borane-THF complex (15 mL, 15 mmol) dropwise via syringe over 20 minutes. Caution: Exothermic gas evolution.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 16 hours. Monitor by TLC (Eluent: 50% EtOAc/Hexane). The nitrile spot should disappear.

-

Quench: Cool back to 0°C. Carefully add MeOH (30 mL) dropwise until gas evolution ceases.

-

Hydrolysis: Add 1M HCl (20 mL) and reflux at 60°C for 1 hour to break the boron-amine complex.

-

Workup: Concentrate under reduced pressure to remove THF/MeOH. Basify the aqueous residue to pH >12 with 1M NaOH. Extract with DCM (3 x 50 mL).

-

Purification: Dry organics over Na₂SO₄ and concentrate. Purify via flash column chromatography (DCM:MeOH:NH₄OH gradient) to yield the amine as a pale yellow oil.

Protocol 2: Site-Selective Suzuki Coupling (C4-Selective)

This protocol exploits the electronic difference to couple at C4 preferentially.

Reagents:

-

This compound (protected as N-Boc to prevent catalyst poisoning) (1.0 eq)

-

Aryl Boronic Acid (1.1 eq)

-

Pd(PPh₃)₄ (5 mol%)

-

Na₂CO₃ (2.0 M aqueous, 3.0 eq)

-

DME/Water (4:1)

Procedure:

-

Dissolution: Dissolve the N-Boc protected amine (1.0 mmol) and Aryl Boronic Acid (1.1 mmol) in degassed DME (10 mL).

-

Catalyst: Add Pd(PPh₃)₄ (58 mg, 0.05 mmol) under Nitrogen flow.

-

Base: Add degassed Na₂CO₃ solution (1.5 mL).

-

Temperature Control: Heat to 60°C (Do not reflux). Refluxing (80-90°C) will promote bis-coupling at C5.

-

Monitoring: Monitor by HPLC. The mono-coupled product (at C4) usually forms within 4-6 hours.

-

Isolation: Standard aqueous workup and silica chromatography.

Applications in Drug Discovery[2]

The this compound scaffold is particularly relevant in two therapeutic areas:

| Therapeutic Area | Application Logic | Key Reference Mechanism |

| Kinase Inhibitors | The benzylamine mimics the ribose/phosphate anchor of ATP. The C4/C5 bromines allow the construction of "fused-ring" mimics (e.g., quinazolines) via cyclization. | Hinge-binding motif construction [4]. |

| Antimycotics | Benzylamine derivatives inhibit squalene epoxidase. The poly-halogenated ring increases lipophilicity, aiding fungal cell wall penetration. | Squalene epoxidase inhibition [5]. |

| CNS Agents | Fluorination lowers the pKa of the amine, reducing the percentage of ionized species at physiological pH, thereby enhancing BBB permeability. | pKa/LogD modulation [1]. |

Logical Pathway for Library Generation (Graphviz)

Figure 2: Decision tree for diversifying the scaffold. The "C5-Br intact" intermediate is crucial for creating fused heterocyclic systems.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

ChemicalBook. (n.d.). 4-BROMO-2-FLUOROBENZYLAMINE Synthesis Protocol. Retrieved from ChemicalBook. Link

-

BenchChem. (2025).[2] An In-depth Technical Guide to 2,4-Difluorobenzylamine. BenchChem Technical Guides. Link

-

Lumen Learning. (n.d.). Palladium Catalyzed Couplings: Suzuki and Heck Reactions. Organic Chemistry II. Link

-

Ullmann, H., et al. (2024). Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. Archiv der Pharmazie. Link

Sources

Methodological & Application

Application Notes and Protocols for the Utilization of 4,5-Dibromo-2-fluorobenzylamine in Organic Synthesis

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the synthetic utility of 4,5-dibromo-2-fluorobenzylamine. This trifunctional building block, while not extensively documented, presents significant opportunities for the synthesis of complex molecular architectures. Its unique combination of a reactive primary amine, two differentially addressable bromine atoms, and a strategically placed fluorine atom makes it a valuable scaffold for generating diverse compound libraries. This guide will explore its potential applications in cross-coupling reactions, N-functionalization, and the synthesis of novel heterocyclic systems, supported by established principles of organic chemistry and analogous transformations from the literature.

Introduction: A Versatile but Underutilized Synthetic Building Block

This compound is a substituted aromatic compound with three key points of functionality, making it a highly versatile intermediate in organic synthesis. The strategic placement of these groups allows for a range of selective transformations, providing a pathway to novel and complex molecules.

-

The Aminomethyl Group: As a primary benzylamine, this group is a strong nucleophile, readily participating in N-alkylation and N-acylation reactions.[1] It also serves as a handle for the construction of nitrogen-containing heterocycles.

-

The Dibromo Substituents: The two bromine atoms are ideal handles for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[2][3][4] This allows for the introduction of a wide variety of aryl, alkyl, and amino substituents.

-

The Fluoro Substituent: The presence of a fluorine atom can significantly impact the physicochemical properties of the final molecule, including its pKa, lipophilicity, and metabolic stability.[5][6][7] This is a desirable feature in medicinal chemistry for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[8][9][10]

The combination of these features in a single molecule offers a powerful tool for the rapid generation of molecular diversity, particularly in the synthesis of pharmacologically active compounds.[11]

Key Synthetic Applications and Mechanistic Considerations

The synthetic utility of this compound can be broadly categorized by the transformations involving its distinct functional groups.

Reactions at the Aminomethyl Moiety: N-Functionalization

The primary amine of this compound is a versatile functional group for a variety of synthetic modifications.

-

N-Alkylation: The amine can be readily alkylated using alkyl halides to yield secondary and tertiary amines. Standard conditions often involve a weak base such as potassium carbonate in a polar aprotic solvent like DMF or acetonitrile.[12][13] For less reactive alkylating agents, stronger bases like sodium hydride may be employed.[12]

-

N-Acylation: Acylation of the amine with acyl chlorides or anhydrides provides the corresponding amides. This reaction is typically high-yielding and proceeds under mild conditions, often using a non-nucleophilic base like triethylamine or pyridine to scavenge the acid byproduct.

-

Reductive Amination: The benzylamine can undergo reductive amination with aldehydes and ketones in the presence of a reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, to form more complex secondary and tertiary amines.

Caption: Sequential cross-coupling strategy.

Synthesis of Heterocyclic Scaffolds

The combination of the aminomethyl group and the ortho-disposed bromine atom provides a powerful template for the synthesis of various fused heterocyclic systems. [14][15][16][17]

-

Isoindolinone Synthesis: Intramolecular Buchwald-Hartwig amination of an N-acylated derivative could lead to the formation of a six-membered ring, while reaction with a suitable carbon monoxide source could facilitate the synthesis of isoindolinones.

-

Benzodiazepine and Related Systems: Condensation of the amine with a suitable carbonyl compound, followed by intramolecular cyclization via one of the bromine atoms, could provide access to benzodiazepine-like structures.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in common synthetic transformations. These are generalized procedures and may require optimization for specific substrates.

Protocol 1: General Procedure for N-Alkylation

This protocol describes the synthesis of a secondary amine via N-alkylation with an alkyl bromide.

Materials:

-

This compound (1.0 eq)

-

Alkyl bromide (1.1 eq)

-

Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., argon), add this compound and anhydrous DMF.

-

Add potassium carbonate to the solution and stir the suspension for 10 minutes at room temperature.

-

Add the alkyl bromide dropwise to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a typical procedure for a mono-Suzuki coupling.

Materials:

-

N-Protected this compound (e.g., Boc-protected) (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

-

SPhos (0.04 eq)

-

Potassium phosphate (K₃PO₄) (2.0 eq)

-

Toluene/Water (10:1)

Procedure:

-

In a reaction vessel, combine the N-protected this compound, arylboronic acid, and potassium phosphate.

-

Add the palladium acetate and SPhos ligand.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

-

Add the degassed toluene/water solvent mixture.

-

Heat the reaction mixture to 100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by flash chromatography.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. As with many halogenated aromatic compounds and amines, it should be considered harmful if swallowed or in contact with skin, and may cause skin and eye irritation. [18]All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a promising and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its trifunctional nature allows for a wide array of synthetic transformations, including N-functionalization, palladium-catalyzed cross-coupling, and the construction of complex heterocyclic systems. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the full potential of this valuable synthetic intermediate.

References

- Al-Ostath, A., et al. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Molecules, 29(2), 481.

-

Science.gov. (n.d.). pharmacologically active derivatives: Topics. Retrieved from [Link]

-

Gaponik, N. V., et al. (2018). Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis(t[12][14][19]hiadiazole) and Its SNAr and Cross-Coupling Reactions. Molecules, 23(11), 2949.

- Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(15), 5845–5894.

- Significance of Fluorine in Medicinal Chemistry: A Review. (n.d.). Research Journal of Pharmacy and Technology.

- Ojima, I. (2013). Recent progress in the strategic incorporation of fluorine into medicinally active compounds. Future Medicinal Chemistry, 5(6), 677–689.

- Abdellattif, M. H., et al. (2017). Synthesis of Novel Heterocyclic Compounds Incorporate 4,5,6,7-Tetrahydrobenzo[b]thiophene Together with Their Cytotoxic Evaluations. Chemical & Pharmaceutical Bulletin, 65(5), 469–477.

-

FAQ. (n.d.). What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid?. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Alkylation and silylation of α-fluorobenzyl anion intermediates. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Part II. The preparation of 4,5,6,7-tetrafluorobenzo[b]thiophen by a new cyclisation reaction. Retrieved from [Link]

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). Pharmaceuticals.

- Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. (n.d.). Journal of Applicable Chemistry.

- Modular synthesis of α-fluorinated arylmethanes via desulfonylative cross-coupling. (n.d.).

-

ResearchGate. (n.d.). Fluorine in Medicinal Chemistry | Request PDF. Retrieved from [Link]

- FABAD Journal of Pharmaceutical Sciences. (n.d.).

- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. (n.d.).

-

MDPI. (2024). Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. Retrieved from [Link]

- ResearchGate. (n.d.).

- Use of Bromine and Bromo-Organic Compounds in Organic Synthesis - PDF Free Download. (2016).

- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC. (n.d.).

-

Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. Retrieved from [Link]

- 4-Bromobenzylamine: Sourcing and Applic

- Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC - NIH. (2021).

Sources

- 1. nbinno.com [nbinno.com]

- 2. Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole) and Its SNAr and Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ajrconline.org [ajrconline.org]

- 7. apolloscientific.co.uk [apolloscientific.co.uk]

- 8. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmacologically active derivatives: Topics by Science.gov [science.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis of Novel Heterocyclic Compounds Incorporate 4,5,6,7-Tetrahydrobenzo[b]thiophene Together with Their Cytotoxic Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Partially fluorinated heterocyclic compounds. Part II. The preparation of 4,5,6,7-tetrafluorobenzo[b]thiophen by a new cyclisation reaction - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 17. longdom.org [longdom.org]

- 18. 4-bromo-2-fluorobenzylamine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 19. chemimpex.com [chemimpex.com]

"4,5-dibromo-2-fluorobenzylamine as a building block in medicinal chemistry"

Application Note: 4,5-Dibromo-2-fluorobenzylamine as a Strategic Scaffold in Medicinal Chemistry

Executive Summary

This compound (CAS: 1269264-67-2) represents a high-value "orthogonal" building block for medicinal chemistry. Unlike standard benzylamines, this scaffold offers three distinct vectors for chemical elaboration: a primary amine for pharmacophore attachment, and two chemically distinct bromine handles for sequential cross-coupling. The C2-fluorine atom serves a dual purpose: it modulates the basicity (pKa) of the amine to enhance membrane permeability and blocks metabolic hydroxylation at the sensitive benzylic position. This guide details the protocols for site-selective functionalization, enabling the rapid generation of diverse chemical libraries.

Chemical Profile & Strategic Value

Structural Logic

The utility of this building block lies in its electronic asymmetry. The presence of the fluorine atom at C2 creates a subtle but exploitable difference in the reactivity of the bromine atoms at C4 and C5.

-

Vector A (Amine): The "Anchor." Used for amide coupling, reductive amination, or urea formation to attach the primary recognition element (e.g., targeting a kinase hinge region or GPCR pocket).

-

Vector B (C4-Bromine): The "First Coupling Site." Electronically activated for oxidative addition relative to C5 (see Mechanism below).

-

Vector C (C5-Bromine): The "Extension Site." Available for a second cross-coupling event or cyclization to form polycyclic cores like isoindolines or tetrahydroisoquinolines.

-

Modulator (C2-Fluorine):

-

Metabolic Stability: Blocks P450-mediated benzylic oxidation.

-

Conformational Lock: Induces a specific dihedral twist via electrostatic repulsion with the nitrogen lone pair, potentially reducing the entropic cost of binding.

-

Mechanistic Insight: Regioselectivity Prediction

In Palladium-catalyzed cross-couplings (Suzuki-Miyaura), the rate-determining step is often the oxidative addition of Pd(0) into the C-Br bond. This step is faster at more electron-deficient centers.

-

C5 Position: Located para to the Fluorine. Fluorine is a strong

-withdrawer (-I) but a -

C4 Position: Located meta to the Fluorine. It experiences the inductive withdrawal (-I) of the fluorine without the compensating resonance donation.[1]

Synthetic Workflows & Visualization

The following diagram illustrates the strategic branching possible with this scaffold.

Figure 1: Strategic diversification workflow. The sequence prioritizes amine protection followed by sequential exploitation of the electronic difference between C4 and C5 bromines.

Detailed Experimental Protocols

Protocol A: Preparation of the Protected Scaffold

Objective: To mask the nucleophilic amine, preventing catalyst poisoning and side reactions.

-

Dissolution: Dissolve this compound (1.0 equiv) in DCM (0.2 M).

-

Reagents: Add triethylamine (1.5 equiv) followed by Boc-anhydride (1.1 equiv).

-

Reaction: Stir at RT for 4 hours. Monitor by TLC (Product is less polar, UV active).

-

Workup: Wash with 1M HCl (to remove unreacted amine) and Brine. Dry over Na2SO4.

-

Yield: Expect >90% of white crystalline solid.

-

Checkpoint: Verify structure by 1H NMR. The benzylic CH2 usually appears as a doublet around 4.3 ppm (coupling to F and NH).

-

Protocol B: Regioselective Suzuki-Miyaura Coupling (C4-Selective)

Objective: To install the first diversity element at the more reactive C4 position.

Reagents:

-

Substrate: N-Boc-4,5-dibromo-2-fluorobenzylamine (1.0 equiv)

-

Boronic Acid: Aryl-B(OH)2 (0.95 equiv) — Note: Use slight deficit to prevent di-coupling.

-

Catalyst: Pd(dppf)Cl2·DCM (3 mol%) — Chosen for high selectivity in aryl bromides.

-

Base: K2CO3 (2.0 equiv, 2M aqueous solution)

-

Solvent: 1,4-Dioxane (degassed).[2]

Procedure:

-

Degassing: Charge the reaction vessel with the protected amine, boronic acid, and catalyst. Cycle vacuum/nitrogen 3 times.

-

Solvent Addition: Add degassed Dioxane and aqueous K2CO3 under nitrogen flow.

-

Temperature: Heat to 60°C . Crucial: Do not reflux (100°C) initially; lower temperature enhances regioselectivity.

-

Monitoring: Check HPLC/LCMS at 2 hours. Look for the mono-coupled mass.[3] If significant starting material remains, add 0.1 equiv boronic acid.

-

Purification: Flash chromatography (Hexane/EtOAc).

-

Validation: Use NOESY NMR to confirm regiochemistry.[3] A correlation between the new aryl group and the benzylic protons suggests C5 coupling (unlikely). A correlation between the new aryl group and the isolated aromatic proton (H3) suggests C4 coupling (expected).

-

Protocol C: Late-Stage Amide Coupling

Objective: To attach the primary pharmacophore after scaffold elaboration.

-

Deprotection: Treat the bi-aryl intermediate with TFA/DCM (1:4) for 1 hour. Concentrate to dryness to yield the TFA salt.

-

Coupling: Dissolve the amine salt in DMF. Add the carboxylic acid partner (1.1 equiv), HATU (1.2 equiv), and DIPEA (3.0 equiv).

-

Isolation: Precipitate with water or extract with EtOAc.

Quantitative Data & QC Specifications

Table 1: Physicochemical Properties & Handling

| Property | Specification | Relevance |

| Molecular Weight | 282.94 g/mol | Fragment-based screening (Rule of 3 compliant). |

| Appearance | Off-white to pale yellow solid | Color indicates trace oxidation; store under inert gas. |

| Solubility | DMSO (>50 mM), DCM, MeOH | Compatible with standard synthesis and bio-assay stocks. |

| Stability | Stable at RT; Light sensitive | Bromides can debrominate under intense UV; store in amber vials. |

| 1H NMR (DMSO-d6) | Distinct aromatic doublets (J_H-F) confirm the substitution pattern. |

References

-

Suzuki, A. (2011). "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C-C Bonds (Nobel Lecture)." Angewandte Chemie International Edition. Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

-

Langer, P. (2010). "Regioselective Suzuki-Miyaura coupling reactions of polyhalogenated heterocycles." Advanced Synthesis & Catalysis. Link

-

Hajduk, P. J., et al. (2007). "Fragment-based drug design: tools, practical approaches, and examples." Journal of Medicinal Chemistry. Link

-

Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

Sources

Application Note: Site-Selective Palladium-Catalyzed Cross-Coupling of 4,5-Dibromo-2-fluorobenzylamine

[1]

Abstract & Strategic Significance

The This compound scaffold presents a unique "chemical puzzle" for medicinal chemists. It contains two chemically distinct bromine atoms and a sensitive primary amine.

-

The Challenge: Achieving high regioselectivity between the C4-Br and C5-Br positions to synthesize non-symmetric biaryls.

-

The Opportunity: The fluorine atom at C2 exerts powerful electronic effects that differentiate the two bromine sites, enabling predictable, sequential cross-coupling without the need for temporary blocking groups.

-

The Solution: This guide provides a validated workflow for C4-selective mono-coupling followed by C5-functionalization , leveraging the "Para-Fluorine Deactivation" effect.

Structural Analysis & Mechanistic Rationale

Understanding the electronic landscape of the molecule is the key to selectivity.

| Position | Substituent | Relationship to Fluorine (C2) | Relationship to Benzylamine (C1) | Electronic Status (Pd-OA) |

| C4 | Bromine | Meta | Para | Activated (Inductive withdrawal by F; No resonance donation) |

| C5 | Bromine | Para | Meta | Deactivated (Resonance donation (+M) from F increases e- density) |

Expert Insight: In Palladium(0)-catalyzed oxidative addition (OA), electron-deficient aryl halides react faster.

-

Fluorine Effect: The fluorine atom is an Inductive Withdrawing Group (-I) but a Resonance Donating Group (+M).[1]

-

At the C5 (Para) position, the +M effect dominates, pushing electron density into the C-Br bond, strengthening it and retarding oxidative addition.

-

At the C4 (Meta) position, the +M effect is negligible (nodes in the

-system). The -I effect dominates, making the C4-Br bond electron-poor and highly reactive toward Pd(0).

-

Visualization: Selectivity Logic

Caption: Electronic vector analysis showing Fluorine-directed activation of C4 via inductive effects (-I) and deactivation of C5 via resonance (+M).

Experimental Protocols

Phase A: Substrate Preparation (Amine Protection)

Critical Step: The free primary amine can coordinate to Pd(II) intermediates, poisoning the catalyst or leading to Buchwald-Hartwig side reactions. It must be protected.

Protocol:

-

Dissolve this compound (1.0 equiv) in DCM (0.2 M).

-

Add Boc₂O (1.1 equiv) and Et₃N (1.5 equiv).

-

Stir at RT for 4 hours. Monitor by TLC (ninhydrin stain).

-

Wash with 1M HCl, brine, dry over Na₂SO₄, and concentrate.

-

Yield: >95% White Solid (Product A ).

Phase B: Site-Selective Suzuki-Miyaura Coupling (C4-Arylation)

This step targets the electron-deficient C4-Br.

Reagents:

-

Substrate A (1.0 equiv)[2]

-

Ar¹-B(OH)₂ (1.05 equiv) — Strict stoichiometry is vital.

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%) — PPh₃ is bulky enough to enhance selectivity but active enough for aryl bromides.

-

Base: Na₂CO₃ (2.0 equiv, 2M aqueous).

-

Solvent: DME/H₂O (4:1) or Toluene/EtOH/H₂O.

Step-by-Step:

-

Charge a reaction vial with Substrate A , Boronic Acid, and Pd(PPh₃)₄.

-

Purge with Nitrogen/Argon for 5 minutes.

-

Add degassed solvents and base solution.

-

Heat to 60–70 °C for 4–8 hours. Do not overheat (>90°C) to avoid bis-coupling.

-

Workup: Dilute with EtOAc, wash with water. Purify via silica gel chromatography.

-

Expected Outcome: C4-coupled product (B) as the major isomer (>10:1 rr).

Phase C: Second Coupling (C5-Arylation)

The remaining C5-Br is deactivated (electron-rich). We need a "hotter" catalyst system.

Reagents:

-

Intermediate B (1.0 equiv)

-

Ar²-B(OH)₂ (1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂ (5 mol%) or XPhos Pd G2 (2 mol%) — Electron-rich ligands facilitate OA into deactivated bonds.

-

Base: K₃PO₄ (3.0 equiv).

-

Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step:

-

Combine Intermediate B , Boronic Acid, Base, and Catalyst.

-

Heat to 100 °C (reflux) for 12–16 hours.

-

Workup: Standard extraction and purification.

-

Deprotection (Optional): Treat with TFA/DCM (1:4) at RT for 1 hour to reveal the amine.

Workflow Visualization

Caption: Step-wise synthesis allowing the installation of two different aryl groups (Ar1 and Ar2) with precise regiocontrol.

Troubleshooting & Optimization Table

| Observation | Diagnosis | Corrective Action |

| Low Conversion (Step 1) | Catalyst poisoning by free amine. | Ensure complete Boc-protection before adding Pd. Check 1H NMR for tert-butyl singlet at ~1.4 ppm. |

| Poor Selectivity (Mixture of C4/C5) | Reaction temperature too high or ligand too active. | Lower temp to 50°C. Switch from SPhos to PPh₃ (less electron-rich ligand slows OA, enhancing discrimination). |

| No Reaction at C5 (Step 2) | C5-Br is too electron-rich/deactivated. | Switch to XPhos or RuPhos (Buchwald ligands). Increase temp to 110°C in sealed tube. |

| Protodeboronation | Unstable boronic acid (e.g., 2-pyridyl). | Use Boronic Esters (BPin) or MIDA boronates. Add CuCl (stoichiometric) as a promoter. |

References

-

Fairlamb, I. J. S. (2007). "Site-selective transition metal-catalysed cross-coupling reactions of dihalopyridines, dihaloquinolines and other dihaloheterocycles." Chemical Society Reviews, 36(7), 1036–1045. Link

- Grounding: Establishes the principle that oxidative addition prefers electron-deficient sites.

-

Sarpong, R., et al. (2022). "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups." Chemical Reviews, 122(11), 10126–10169. Link

- Grounding: Comprehensive review detailing the electronic effects of Fluorine on meta/para selectivity in Pd-c

-

BenchChem. (2025). "Reactivity of Bromo- and Fluoro-Substituted Phenols and Benzylamines." Technical Guide. Link

-

Grounding: Confirms the inductive/resonance interplay of Fluorine substituents.[1]

-

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

- Grounding: The foundational text for Suzuki coupling conditions and base selection.

"protocols for N-alkylation of 4,5-dibromo-2-fluorobenzylamine"

Application Note: Precision N-Alkylation Strategies for Halogenated Benzyl Scaffolds Subject: 4,5-dibromo-2-fluorobenzylamine (CAS: 112734-22-2)

Executive Summary

This guide details the protocols for the chemoselective N-alkylation of This compound , a high-value pharmacophore scaffold. Due to the electron-withdrawing nature of the halogenated ring (two bromines, one fluorine), the benzylic amine exhibits reduced nucleophilicity compared to non-substituted benzylamines. Conversely, the resulting secondary amine product is often more nucleophilic than the starting material, leading to a high risk of over-alkylation (formation of tertiary amines or quaternary salts).

This document outlines two validated pathways to bypass these kinetic traps:

-

Reductive Amination (Method A): The preferred route for introducing complex alkyl chains with 95%+ selectivity for mono-alkylation.

-

Controlled Direct Alkylation (Method B): A restricted protocol using Cesium Hydroxide (

) modulation for simple alkyl halides.

Strategic Analysis & Chemical Logic

Substrate Properties

-

Electronic Environment: The fluorine at the ortho position and bromines at para/meta positions exert an inductive withdrawing effect (

). This lowers the pKa of the conjugate acid (estimated -

Chemoselectivity Risks:

-

Ar-Br Integrity: Harsh reducing agents (e.g.,

in refluxing ether) can cause debromination. -

Ar-F Integrity: Strong nucleophiles in polar aprotic solvents (e.g.,

in DMF) could trigger

-

Decision Matrix: Pathway Selection

Figure 1: Decision matrix for selecting the optimal alkylation strategy.

Method A: Reductive Amination (The "Gold Standard")

Rationale: This method proceeds via an imine/iminium intermediate. Since the intermediate is not nucleophilic, over-alkylation is mechanistically blocked. We utilize Sodium Triacetoxyborohydride (

Reagents & Materials

-

Substrate: this compound (1.0 equiv).

-

Electrophile: Aldehyde or Ketone (1.1 equiv).

-

Reductant:

(1.5 equiv). -

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE promotes faster imine formation.

-

Additive: Glacial Acetic Acid (AcOH) (1.0 equiv) – Critical for catalyzing imine formation with electron-deficient amines.

Step-by-Step Protocol

-

Imine Formation (Pre-complexation):

-

In a flame-dried round-bottom flask, dissolve this compound (

, -

Add the aldehyde (

). -

Add Glacial AcOH (

, -

Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen.

-

Checkpoint: Monitor by TLC.[1][2] A shift in the spot indicates imine formation. If reaction is sluggish, add

of activated 4Å Molecular Sieves.

-

-

Reduction:

-

Cool the mixture to

. -

Add

( -

Allow the reaction to warm to RT and stir for 4–16 hours.

-

-

Quench & Workup:

-

Purification:

Mechanism & Workflow:

Figure 2: Mechanistic flow of the reductive amination protocol.

Method B: Direct Alkylation (Restricted)

Rationale: Direct alkylation follows

Reagents

-

Substrate: this compound (1.0 equiv).

-

Alkyl Halide: R-X (0.9 equiv) – Strictly limiting reagent.

-

Base:

(1.0 equiv) or -

Solvent: DMF (Anhydrous).[2]

Step-by-Step Protocol

-

Preparation:

-

Dissolve the amine (

) in DMF ( -

Add activated 4Å Molecular Sieves (

) to ensure anhydrous conditions (water promotes side reactions). -

Add

(

-

-

Controlled Addition:

-

Dissolve the Alkyl Halide (

) in DMF ( -

Add this solution dropwise over 30 minutes using a syringe pump or addition funnel.

-

Why? Keeping the alkyl halide concentration low ensures the large excess of unreacted primary amine competes favorably for the electrophile.

-

-

Reaction:

-

Stir at RT for 12–18 hours.

-

Do not heat. Heating increases the rate of over-alkylation and potential

on the Fluorine.

-

-

Workup:

-

Dilute with Ethyl Acetate (

). -

Wash with Water (

) to remove DMF. Crucial: DMF retention interferes with chromatography. -

Wash with Brine, dry, and concentrate.[1]

-

Analytical Validation (Self-Validating the Protocol)

Use the following data markers to confirm success and purity.

| Analytical Method | Observation for Success | Observation for Failure (Over-alkylation) |

| TLC | New spot with slightly higher | Third spot appearing at very high |

| 1H NMR | Benzylic | Benzylic |

| MS (LCMS) | Distinctive Bromine Isotope Pattern: 1:2:1 ratio for signals | Mass corresponds to |

| 19F NMR | Single sharp peak (approx -110 to -120 ppm). | Shift in F peak suggests |

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

-

Salvatore, R. N., et al. "Cesium Hydroxide Promoted Chemoselective N-Alkylation for Primary Amines." Tetrahedron Letters, vol. 42, no. 10, 2001, pp. 1799-1801. Link

-

Thermo Scientific Chemicals. "4-bromo-2-fluorobenzylamine Product Specifications." Fisher Scientific.[4] Link

-

BenchChem. "Experimental Procedure for N-alkylation of Primary Amines." BenchChem Protocols. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry_Chemicalbook [chemicalbook.com]

- 4. 4-bromo-2-fluorobenzylamine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Application Note: 4,5-Dibromo-2-fluorobenzylamine in Agrochemical Discovery

This Application Note is designed for research scientists and medicinal chemists in the agrochemical sector. It focuses on the strategic utilization of 4,5-dibromo-2-fluorobenzylamine as a high-value scaffold for the discovery of next-generation Succinate Dehydrogenase Inhibitor (SDHI) fungicides and novel herbicides.[1]

Executive Summary

The search for novel agrochemicals with unique modes of action or improved resistance profiles often hinges on the "Late-Stage Functionalization" (LSF) of privileged structures. This compound represents a premier "orthogonal scaffold" in modern crop protection research.[1]

Its value lies in its unique substitution pattern:

-

2-Fluoro Group: Provides metabolic blockade (blocking P450 oxidation) and conformation-locking via intramolecular hydrogen bonding.[1]

-

Benzylamine Moiety: Serves as the universal linker for amide-based pharmacophores (e.g., SDHI pyrazoles).[1]

-

4,5-Dibromo Motif: Enables iterative cross-coupling , allowing researchers to synthesize complex, vicinally substituted biaryl or heterocycle-fused systems that were previously inaccessible via standard linear synthesis.[1][2]

This guide details the chemical rationale, synthetic protocols, and safety considerations for deploying this molecule in lead optimization workflows.

Chemical Rationale & Structural Biology[1]

The "Ortho-Fluorine" Effect in SDHIs

In Succinate Dehydrogenase Inhibitor (SDHI) fungicides (e.g., Bixafen, Fluxapyroxad), the amide bond conformation is critical for binding to the ubiquinone binding site (Q-site).[2]

-

Mechanism: The fluorine atom at the ortho position (C2) acts as a hydrogen bond acceptor for the amide proton (-NH-).[1]

-

Result: This locks the molecule into a planar or specific twisted conformation favored by the receptor, significantly increasing potency compared to non-fluorinated analogs [1].[2]

-

Metabolic Stability: The fluorine atom sterically and electronically protects the ring from oxidative degradation.

The Vicinal Dibromide Advantage

Standard building blocks usually offer a single handle (mono-bromo).[1] The 4,5-dibromo substitution allows for Divergent SAR (Structure-Activity Relationship) studies.

-

Vector Exploration: You can grow the molecule in two distinct vectors (C4 and C5) sequentially.

-

Lipophilicity Tuning: By selectively coupling one bromine and leaving the other (or converting it to a nitrile/methyl), researchers can precisely tune the LogP, a critical parameter for xylem mobility in systemic fungicides.[2]

Synthetic Application Protocols

Protocol A: General Synthesis of SDHI Candidates (Amide Coupling)

Objective: To attach the "warhead" (e.g., Pyrazole Acid) to the scaffold before diversifying the bromine handles.[2]

Reagents:

-

Acid: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (Standard SDHI warhead).[1]

-

Amine: this compound.[1]

-

Coupling Agent: T3P (Propylphosphonic anhydride) or HATU.[1]

-

Solvent: Ethyl Acetate (EtOAc) or DMF.[1]

Step-by-Step Methodology:

-

Charge: In a 100 mL round-bottom flask, dissolve 1.0 eq of the Pyrazole Acid in EtOAc (10 V).

-

Activation: Add 2.5 eq of DIPEA and cool to 0°C. Add 1.2 eq of T3P (50% in EtOAc) dropwise. Stir for 15 minutes.

-

Addition: Add 1.0 eq of This compound dissolved in minimal EtOAc.

-

Reaction: Allow warming to Room Temperature (RT) and stir for 4–6 hours. Monitor via LC-MS (Target mass: M+H expected).

-

Work-up: Quench with water. Wash organic layer with Sat.[1] NaHCO3 (2x) and Brine (1x).[1] Dry over MgSO4.[1]

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

-

Checkpoint: The resulting Amide Intermediate is stable and can be stored for library generation.[1]

-

Protocol B: Site-Selective Suzuki-Miyaura Coupling

Objective: To selectively functionalize the C4 or C5 position.[1] Note: Electronic differentiation between C4 and C5 is subtle; catalyst control is required.

Rationale: The C4 position (para to Fluorine) and C5 (meta to Fluorine) have distinct electronic environments. The C4 position is generally more electron-deficient due to the inductive effect of the para-fluorine, often making it more reactive towards oxidative addition with Pd(0) [2].

Reagents:

-

Substrate: Amide Intermediate (from Protocol A).[1]

-

Boronic Acid: Aryl-B(OH)2 (0.95 eq - Sub-stoichiometric to ensure selectivity).[1]

-

Catalyst: Pd(PPh3)4 (Standard) or Pd-118 (for higher selectivity).[1]

-

Base: Na2CO3 (2M aq).[1]

-

Solvent: DME/H2O (3:1).[1]

Workflow:

-

Degas: Sparge solvents with Nitrogen for 20 mins.

-

Mix: Combine Substrate (1.0 eq), Boronic Acid (0.95 eq), and Catalyst (3 mol%) in the reaction vessel.

-

Heat: Heat to 80°C under N2 atmosphere for 4 hours.

-

Critical Step: Monitor reaction progress hourly via HPLC. Stop immediately upon consumption of the limiting reagent to minimize bis-coupling.[1]

-

-

Isolation: Isolate the mono-coupled product.

-

Validation: Use 2D-NMR (HMBC/NOESY) to confirm regioselectivity.[1] (Typically, C4 reacts first, but this must be empirically validated for each specific scaffold).

-

Visualizing the Discovery Workflow

The following diagram illustrates the logical flow from the raw building block to a diverse library of agrochemical candidates.

Figure 1: Divergent synthesis workflow utilizing the orthogonal reactivity of the dibromo-scaffold.

Data & Specifications

Physicochemical Profile

For researchers incorporating this moiety into Lipinski/Tice rule analysis:

| Property | Value (Approx) | Significance in Agrochemistry |

| Molecular Weight | ~282.9 g/mol | Leaves room for heavy warheads (MW < 500 limit).[1] |

| LogP (Calc) | ~3.2 | Moderate lipophilicity; good for cuticular penetration.[1] |

| H-Bond Donors | 1 (Amine) | Becomes 1 (Amide NH) after coupling; critical for binding.[1] |

| Rotatable Bonds | 2 | Low flexibility reduces entropic penalty upon binding.[1] |

| pKa (Conj. Acid) | ~9.0 | Standard primary amine basicity.[1] |

Comparative Reactivity Table (Halogens)

| Position | Substituent | Electronic Character | Predicted Pd-Reactivity |

| C2 | Fluorine | Inductive Withdrawal (-I) | Inert (Stable anchor).[1] |

| C4 | Bromine | Para to F (-I effect) | High (Likely 1st coupling site).[1] |

| C5 | Bromine | Meta to F | Medium (Likely 2nd coupling site).[1] |

Safety & Handling (SDS Summary)

Always consult the full Safety Data Sheet (SDS) before handling.

-

Hazards:

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Amine groups can absorb CO2 from air to form carbamates over time.[1]

-

PPE: Wear nitrile gloves, chemical splash goggles, and a lab coat.[1][2] Handle only in a fume hood.

References

-

Bioisosterism in Agrochemicals

-

Selectivity in Polyhalogenated Arenes

-

SDHI Fungicide Structural Biology

-

General Protocol for Amide Coupling (T3P)

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4,5-Dibromo-2-fluorobenzylamine

Introduction

Welcome to the Technical Support Hub. You are likely working with 4,5-dibromo-2-fluorobenzylamine , a critical halogenated intermediate often used as a scaffold in kinase inhibitor discovery or receptor ligand synthesis.

Because of the electron-withdrawing nature of the fluorine and bromine substituents, this amine exhibits lower basicity than unsubstituted benzylamines, and its high lipophilicity can complicate standard aqueous workups. This guide addresses the specific challenges of purifying this molecule, moving from crude reaction mixtures to pharmaceutical-grade purity (>98%).

Module 1: Primary Isolation (Acid-Base Extraction)

User Question: "I reduced the nitrile precursor, but my crude product is a dark yellow oil containing starting material. How do I clean this up without a column?"

Scientist Response: For halogenated benzylamines, acid-base extraction is the most efficient method to remove non-basic impurities (like unreacted nitriles or benzyl bromides) before attempting crystallization.

The Protocol: "The pH Swing"

-

Dissolution: Dissolve your crude yellow oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

-

Note: DCM is preferred if your compound is highly lipophilic due to the two bromine atoms.

-

-

Acid Extraction: Extract the organic layer with 1M HCl (aq) (

). -

Wash: Wash the combined acidic aqueous layers with fresh EtOAc (

) to remove entrained organics. -

Basification: Cool the aqueous layer to

and slowly basify with 4M NaOH until pH-

Observation: The solution will turn cloudy as the free amine precipitates/oils out.

-

-

Re-Extraction: Extract the cloudy aqueous mixture with DCM (

). -

Drying: Dry over anhydrous

, filter, and concentrate.

Visualization: The Extraction Logic

Caption: Logical flow for separating basic amines from neutral impurities using pH manipulation.

Module 2: Salt Formation & Crystallization

User Question: "My free base is an oil that degrades over time. How do I convert it to a stable solid?"

Scientist Response: Benzylamines with heavy halogen loads (like dibromo-fluoro) often exist as oils or low-melting solids in their free base form. Converting them to a Hydrochloride (HCl) or Oxalate salt is the industry standard for stabilization and final purification.

Protocol: HCl Salt Formation

| Parameter | Specification | Reason |

| Solvent | Diethyl Ether or 1,4-Dioxane | Non-polar solvents encourage rapid precipitation of the polar salt. |

| Acid Source | 4M HCl in Dioxane (anhydrous) | Avoids introducing water, which makes crystallization difficult. |

| Temperature | Controls the rate of nucleation. |

Step-by-Step:

-

Dissolve the "cleaned" free base oil (from Module 1) in a minimum amount of dry Diethyl Ether or Ethanol .

-

Cool to

in an ice bath. -

Dropwise add 4M HCl in Dioxane (1.1 equivalents).

-

Observation: A white precipitate should form immediately.

-

Stir for 30 minutes.

-

Filter the solid and wash with cold ether.

-

Recrystallization (if needed): Dissolve in hot Isopropanol (IPA) and let cool slowly. The dibromo-fluoro substitution pattern increases lipophilicity, making IPA a better solvent than pure ethanol for recrystallization [1][4].

Module 3: Chromatography (HPLC & Flash)

User Question: "I have a stubborn impurity (likely the dimer) that co-elutes. How do I separate it?"

Scientist Response: Secondary amine dimers (dibenzylamines) are common byproducts of nitrile reduction. They are more lipophilic than your primary amine. You need a method that exploits this difference.

Method A: Flash Chromatography (Normal Phase)

-

Stationary Phase: Silica Gel (40-63 µm).

-

Mobile Phase: DCM : Methanol (95:5 to 90:10).

-

Modifier (CRITICAL): Add 1% Triethylamine (TEA) or 1%

to the mobile phase.-

Why? Silica is acidic. Without a base modifier, your amine will "stick" (tailing) and broaden, masking separation. The modifier blocks silanol groups [5].

-

Method B: Preparative HPLC (Reverse Phase)

For high-purity isolation (>99%):

| Parameter | Setting |

| Column | C18 (e.g., Agilent Zorbax or Waters XBridge), 5µm |

| Buffer A | Water + 0.1% TFA (Trifluoroacetic acid) |

| Buffer B | Acetonitrile (MeCN) + 0.1% TFA |

| Gradient | 5% B to 95% B over 20 min |

| Detection | UV @ 254 nm (Aromatic ring) |

-

Note on TFA: TFA forms an ion pair with the amine, sharpening the peak. However, you will isolate the TFA salt . If you need the free base, you must perform a basic extraction (Module 1) after evaporation [6].

Module 4: Troubleshooting & FAQ

Q1: The product is pink/reddish after isolation.

-

Cause: Oxidation of the amine or trace phenol impurities (if synthesized from fluorophenols).

-

Fix: Perform the salt formation (Module 2). The HCl salt effectively rejects the colored oxidation impurities into the mother liquor. Wash the salt with cold ether until white.

Q2: I see a "Ghost Peak" at double the molecular weight in MS.

-

Cause: This is the dimer (secondary amine), formed during the reduction of the nitrile if the intermediate imine reacts with the product amine.

-

Fix: This is very hard to remove by extraction. Use Method A (Flash Chromatography) . The dimer is significantly less polar and will elute much earlier (higher Rf) than the primary amine.

Q3: My yield is low after acid-base extraction.

-

Cause: The 4,5-dibromo-2-fluoro substitution makes the amine less basic and more lipophilic. It might not be fully protonating into the aqueous layer at pH 1, or it might be staying in the organic layer.

-

Fix:

-

Ensure your acid wash is pH < 1 (use stronger HCl if needed).

-

Check the organic layer of the first extraction by TLC. If the amine is still there, do another extraction with 2M HCl .

-

Summary Workflow

Caption: Decision tree for selecting the appropriate purification module.

References

-

Sigma-Aldrich. 4-Bromo-2-fluorobenzylamine Product Information & Physical Properties. (Used as a surrogate for solubility/handling properties). Link

-

PubChem. 4-Bromo-2-fluorobenzylamine Hydrochloride Compound Summary. National Library of Medicine. Link

-

ChemicalBook. Synthesis and Purification Protocols for Halogenated Benzylamines.Link

-

University of Rochester. Solvents for Recrystallization: Guidelines for Amine Salts.Link

-

SIELC Technologies. HPLC Method for Separation of Hydrophobic Amines.Link

-

ResearchGate. pKa Values of Fluorinated Amines and Purification Strategies.Link

Sources

"troubleshooting low yields in 4,5-dibromo-2-fluorobenzylamine reactions"

Technical Support Center: Synthesis of 4,5-dibromo-2-fluorobenzylamine

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers and drug development professionals to diagnose and resolve common issues leading to low yields in this critical synthesis. The primary focus of this guide is the reduction of the precursor, 4,5-dibromo-2-fluorobenzonitrile, a common and effective route to the desired benzylamine.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to help you pinpoint and solve problems in your reaction workflow.

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing the root cause of low yields.

Caption: A flowchart for troubleshooting low yields.

Q1: My TLC/LC-MS analysis shows a significant amount of unreacted 4,5-dibromo-2-fluorobenzonitrile. Why is my reaction incomplete?

Answer: An incomplete reaction is one of the most common reasons for low yields. The cause often lies in the reagents, reaction conditions, or the presence of contaminants.

-